Sitostanol

Description

Stigmastanol has been reported in Cymbopogon martinii, Clerodendrum chinense, and other organisms with data available.

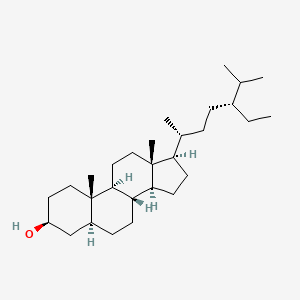

Stigmastanol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and a saturated bond in position 5-6 of the B ring.

saturated analog of beta-sitosterol; RN given refers to (3beta,5alpha)-isome

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJMUZUPVCAVPU-HRJGVYIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016169 | |

| Record name | (3beta,5alpha)-Stigmastan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-45-4 | |

| Record name | Sitostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmastanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIGMASTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta,5alpha)-Stigmastan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5α)-stigmastan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIGMASTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2NJ9WO6O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Sitostanol in Cholesterol Absorption

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitostanol, a saturated plant sterol, is a well-established cholesterol-lowering agent. Its primary mechanism of action lies in the intricate process of intestinal cholesterol absorption. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its effects, focusing on its interactions with key intestinal transporters and enzymes. This document summarizes quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the involved pathways and workflows to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease. A key strategy for managing cholesterol levels is to reduce the intestinal absorption of dietary and biliary cholesterol. This compound has emerged as an effective non-pharmacological agent for this purpose. This guide delves into the core mechanisms of this compound's action, providing a detailed examination of its molecular targets and the subsequent physiological consequences.

Core Mechanisms of this compound Action

The intestinal absorption of cholesterol is a multi-step process involving micellar solubilization, uptake by enterocytes, intracellular transport and esterification, and packaging into chylomicrons. This compound interferes with several of these critical steps.

Interference with Micellar Solubilization

One of the initial and well-documented mechanisms of this compound is its ability to displace cholesterol from bile salt micelles in the intestinal lumen. Due to its higher hydrophobicity, this compound has a greater affinity for these micelles. This competitive inhibition reduces the amount of cholesterol available for absorption by the enterocytes.

Modulation of Key Transport Proteins

This compound's interaction with key transport proteins on the brush border membrane of enterocytes is a critical aspect of its cholesterol-lowering effect.

Niemann-Pick C1-Like 1 (NPC1L1) is a crucial transporter responsible for the uptake of cholesterol from the intestinal lumen into enterocytes. This compound is thought to interfere with NPC1L1-mediated cholesterol uptake. While the direct binding affinity of this compound to NPC1L1 is still under investigation, studies suggest that this compound may compete with cholesterol for binding to NPC1L1 or allosterically inhibit its transport function. The N-terminal domain of NPC1L1 has been identified as the cholesterol-binding site, and it is plausible that this compound interacts with this region.

The ATP-binding cassette (ABC) transporters ABCG5 and ABCG8 form a heterodimer that actively effluxes sterols, including cholesterol and plant sterols, from the enterocytes back into the intestinal lumen for excretion. Some evidence suggests that this compound may upregulate the expression and/or activity of ABCG5/G8. This would enhance the removal of any absorbed cholesterol and this compound from the enterocyte, further contributing to the reduction of net cholesterol absorption. The regulation of ABCG5/G8 expression is complex, involving transcription factors such as Liver X Receptor (LXR). This compound may indirectly influence these pathways.

Inhibition of Acyl-CoA:Cholesterol Acyltransferase 2 (ACAT2)

Once inside the enterocyte, free cholesterol is esterified by Acyl-CoA:Cholesterol Acyltransferase 2 (ACAT2) to form cholesteryl esters. These esters are then packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream. This compound has been shown to be a poor substrate for ACAT2 and can inhibit the esterification of cholesterol. This inhibition leads to an accumulation of free cholesterol within the enterocyte, which can have several downstream effects, including the activation of cholesterol efflux pathways (via ABCG5/G8) and the downregulation of cholesterol uptake (via NPC1L1).

Quantitative Data on this compound's Efficacy

Numerous clinical and preclinical studies have quantified the cholesterol-lowering effects of this compound. The following tables summarize key findings.

| Study Type | Subjects | This compound Dose | Formulation | Reduction in Cholesterol Absorption | Reference |

| Human Clinical Trial | Healthy volunteers | 3.6 µmol/min | Intestinal perfusion | ~85% | [1] |

| Human Clinical Trial | Healthy subjects | 300 mg | Lecithin micelles | 34.4 ± 5.8% | [2] |

| Human Clinical Trial | Healthy subjects | 700 mg | Lecithin micelles | 36.7 ± 4.2% | [2] |

| Human Clinical Trial | Healthy subjects | 1 g | Powder | 11.3 ± 7.4% | [2] |

| Human Clinical Trial | Ileostomy subjects | 1.5 g/day | Esterified | Cholesterol absorption decreased from 56% to 39% | [3] |

| Animal Study | Hamsters | 1% (w/w) of diet | - | Cholesterol absorption decreased from 65.1% to 42.5% | [4] |

| Study | Comparison | Finding | Reference |

| Heinemann et al. (1991) | This compound vs. Sitosterol | This compound infusion reduced cholesterol absorption by ~85%, while sitosterol reduced it by almost 50%. | [1] |

| Ostlund et al. (1999) | This compound powder vs. This compound in lecithin micelles | 1g of this compound powder reduced cholesterol absorption by 11.3%, whereas 300mg and 700mg of this compound in lecithin micelles reduced it by 34.4% and 36.7% respectively. | [2] |

| Normén et al. (2000) | Esterified soy sterols vs. Esterified β-sitostanol | Both equally inhibited cholesterol absorption (38% and 39% respectively, down from 56%). | [3] |

| Ntanios & Jones (1999) | Dose-dependent effect of this compound in hamsters | 1% (w/w) this compound in the diet significantly lowered cholesterol absorption compared to control. | [4] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanisms of this compound.

Measurement of Intestinal Cholesterol Absorption

Method: Dual-Isotope Plasma Ratio Method

Principle: This method involves the simultaneous administration of two different isotopes of cholesterol, one orally and one intravenously. The ratio of the two isotopes in the plasma after a period of equilibration reflects the fraction of the oral dose that was absorbed.

Protocol Outline:

-

Isotope Preparation: Prepare oral dose of [14C]-cholesterol and intravenous dose of [3H]-cholesterol.

-

Administration: Administer the oral dose mixed with a test meal and the intravenous dose as a bolus injection.

-

Blood Sampling: Collect blood samples at specified time points (e.g., 24, 48, 72 hours) after administration.

-

Lipid Extraction: Extract total lipids from plasma samples.

-

Isotope Measurement: Determine the radioactivity of 14C and 3H in the lipid extracts using liquid scintillation counting.

-

Calculation: Calculate the percentage of cholesterol absorption using the formula: (% Absorption) = (Oral Isotope Ratio in Plasma / IV Isotope Ratio in Plasma) x 100.

In Vitro Cholesterol Uptake Assay

Method: NBD-Cholesterol Uptake Assay in Caco-2 Cells

Principle: This assay uses a fluorescently labeled cholesterol analog, NBD-cholesterol, to visualize and quantify cholesterol uptake into cultured intestinal cells (e.g., Caco-2).

Protocol Outline:

-

Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

-

Treatment: Pre-incubate the cells with this compound or a vehicle control for a specified period.

-

NBD-Cholesterol Incubation: Add micellar NBD-cholesterol to the apical side of the Caco-2 monolayer and incubate.

-

Washing: Wash the cells thoroughly with cold buffer to remove unbound NBD-cholesterol.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or fluorescence microscopy.

-

Data Analysis: Compare the fluorescence intensity between this compound-treated and control cells to determine the inhibition of cholesterol uptake.

Cholesterol Efflux Assay

Method: Radiolabeled Cholesterol Efflux Assay

Principle: This assay measures the movement of radiolabeled cholesterol from cultured cells to an extracellular acceptor, providing a measure of sterol efflux activity.

Protocol Outline:

-

Cell Labeling: Incubate cells (e.g., Caco-2 or cells overexpressing ABCG5/G8) with [3H]-cholesterol to label the intracellular cholesterol pools.

-

Equilibration: Wash the cells and incubate in serum-free medium to allow the label to equilibrate.

-

Treatment: Treat the cells with this compound or a vehicle control.

-

Efflux Period: Add an acceptor (e.g., HDL or artificial micelles) to the medium and incubate for a defined period to allow for cholesterol efflux.

-

Sample Collection: Collect the medium (containing effluxed cholesterol) and lyse the cells.

-

Radioactivity Measurement: Measure the radioactivity in the medium and the cell lysate using liquid scintillation counting.

-

Calculation: Calculate the percentage of cholesterol efflux as: (% Efflux) = [Radioactivity in Medium / (Radioactivity in Medium + Radioactivity in Cell Lysate)] x 100.

ACAT2 Activity Assay

Method: Microsomal ACAT2 Activity Assay

Principle: This assay measures the activity of ACAT2 in isolated intestinal microsomes by quantifying the formation of radiolabeled cholesteryl esters from radiolabeled oleoyl-CoA.

Protocol Outline:

-

Microsome Isolation: Isolate microsomes from intestinal tissue or cultured intestinal cells.

-

Reaction Mixture: Prepare a reaction mixture containing microsomes, a source of cholesterol, and buffer. Add this compound or a vehicle control.

-

Initiate Reaction: Start the reaction by adding [14C]-oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Lipid Extraction: Stop the reaction and extract the lipids.

-

Thin-Layer Chromatography (TLC): Separate the cholesteryl esters from other lipids using TLC.

-

Quantification: Scrape the cholesteryl ester band from the TLC plate and measure the radioactivity using liquid scintillation counting.

-

Data Analysis: Compare the amount of cholesteryl ester formed in the presence and absence of this compound to determine the inhibitory effect on ACAT2 activity.

Signaling Pathways and Regulatory Networks

The effects of this compound on cholesterol absorption are intertwined with complex cellular signaling pathways that regulate the expression and function of the key proteins involved.

By reducing the intracellular cholesterol pool, this compound can lead to the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). SREBP-2 is a key transcription factor that upregulates genes involved in cholesterol synthesis and uptake, including NPC1L1. However, the overall effect of this compound is a net decrease in cholesterol absorption.

Conversely, the accumulation of free cholesterol due to ACAT2 inhibition can activate Liver X Receptor (LXR). LXR activation leads to the upregulation of ABCG5 and ABCG8, promoting cholesterol efflux. LXR has also been shown to downregulate the expression of NPC1L1, providing another layer of control to reduce cholesterol uptake.

Conclusion

This compound employs a multi-faceted approach to inhibit intestinal cholesterol absorption. It acts at the luminal level by displacing cholesterol from micelles and at the cellular level by modulating the key transport proteins NPC1L1 and ABCG5/G8, and by inhibiting the esterifying enzyme ACAT2. These actions are interconnected through complex regulatory networks involving transcription factors like SREBP-2 and LXR. A thorough understanding of these core mechanisms is crucial for the continued development of novel cholesterol-lowering strategies and for optimizing the use of this compound in clinical practice. This technical guide provides a foundational resource for professionals engaged in this field of research and development.

References

An In-depth Technical Guide on the Biochemical Properties of Sitostanol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sitostanol is a saturated plant sterol, or phytostanol, with a chemical structure highly similar to cholesterol.[1][2] Primarily found in plant-based foods like nuts, seeds, and vegetable oils, it is widely recognized for its potent cholesterol-lowering properties.[1][3] The primary mechanism of action involves the inhibition of intestinal cholesterol absorption, which has positioned this compound as a key ingredient in functional foods and dietary supplements aimed at managing hypercholesterolemia.[3][4] This document provides a comprehensive technical overview of the biochemical properties of this compound, including its physical and chemical characteristics, detailed mechanism of action, pharmacokinetics, and its influence on various cellular signaling pathways. It also includes detailed experimental protocols for key analytical methods used in this compound research.

Physical and Chemical Properties

This compound is a white, waxy, crystalline powder that is hydrophobic and insoluble in water but soluble in organic solvents like ethanol and chloroform.[3][5][6] Its structure is analogous to cholesterol, differing only in the saturation of the C5-C6 double bond in the steroid B-ring and the presence of an ethyl group on the C-24 of the side chain.[1][7] This structural similarity is fundamental to its biological activity.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₅₂O | [3] |

| Molecular Weight | 416.7 g/mol | [7] |

| CAS Number | 83-45-4 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform) | [3] |

| IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | [7] |

Mechanism of Action in Cholesterol Reduction

The principal therapeutic effect of this compound—the reduction of serum low-density lipoprotein (LDL) cholesterol—is achieved by inhibiting the absorption of dietary and biliary cholesterol from the intestine.[1][8] This process is multifactorial, involving competition within micelles and direct interaction with key sterol transport proteins in the enterocytes.

Micellar Competition

In the intestinal lumen, cholesterol must be incorporated into bile salt micelles to be absorbed. Due to its high hydrophobicity and structural similarity to cholesterol, this compound effectively competes with cholesterol for space within these micelles.[8] This displacement reduces the amount of cholesterol available for uptake by the intestinal cells.

Modulation of Sterol Transporters

This compound directly influences the activity of critical proteins that govern sterol transport across the enterocyte brush border membrane.

-

Niemann-Pick C1-Like 1 (NPC1L1): This transporter is essential for the uptake of cholesterol from the intestinal lumen into the enterocyte.[9][10] this compound is thought to interfere with the NPC1L1-mediated endocytosis of cholesterol, thereby blocking its initial entry into the cell.[9][11] Studies in hamsters, however, have suggested that the cholesterol-lowering effect of this compound can occur independently of changes in NPC1L1 gene expression.[12]

-

ATP-Binding Cassette (ABC) Transporters ABCG5 and ABCG8: These two proteins form a heterodimer that actively pumps plant sterols and a significant portion of absorbed cholesterol from the enterocyte back into the intestinal lumen for excretion.[13][14] this compound is a preferred substrate for this efflux pump.[13] Its presence enhances the pumping of both itself and cholesterol out of the cell, further limiting net cholesterol absorption.[11] The transport of this compound out of hepatocytes and into bile is exclusively dependent on the ABCG5/G8 transporter.[13][15]

Absorption, Metabolism, and Excretion

A key biochemical feature of this compound is its extremely low systemic absorption compared to both cholesterol and its unsaturated counterpart, sitosterol.[16] This poor absorption is a primary factor in its safety profile.

Absorption

The intestinal absorption of this compound in humans is exceptionally low. Studies using dual stable isotopic tracers have quantified its absorption to be as low as 0.04%, which is approximately 10 times lower than that of sitosterol (around 0.5%).[17] The saturation of the C5 double bond is a critical determinant in this drastically reduced absorption.[17]

| Sterol | Typical Dietary Intake | Percent Absorption (Human) | Reference |

| Cholesterol | 300-500 mg/day | 45 - 54% | [18] |

| β-Sitosterol | 150-400 mg/day | ~5% (or less) | [18] |

| This compound | Variable (fortified foods) | ~0.04% | [17] |

Metabolism and Excretion

Once absorbed in minute amounts, this compound undergoes a more rapid turnover in the serum compared to sitosterol.[16] It is quickly and efficiently excreted from the liver into the bile, a process that is more than twice as fast as that for sitosterol.[16] The vast majority of ingested this compound is not absorbed and is excreted directly in the feces; studies in rats show over 97% recovery in feces within 7 days.[16] Unlike cholesterol, there is no endogenous synthesis of this compound in humans.[18]

Effects on Other Biochemical Pathways

Beyond its direct impact on cholesterol absorption, this compound interacts with several key enzymes and nuclear receptors involved in lipid metabolism and immune regulation.

Acyl-CoA: Cholesterol Acyltransferase (ACAT)

ACAT is an intracellular enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage or packaging into lipoproteins.[19] this compound is a very poor substrate for both ACAT1 and ACAT2.[19][20] Interestingly, while this compound itself is not readily esterified, its esterification by ACAT1 can be highly activated in the presence of cholesterol, suggesting an allosteric interaction.[21] This indicates that cholesterol binds to an activator site on the enzyme, which then allows the poor substrate (this compound) to be esterified at the catalytic site.[21]

Liver X Receptor (LXR)

LXRs (LXRα and LXRβ) are nuclear receptors that act as cellular cholesterol sensors, regulating the expression of genes involved in cholesterol transport, storage, and excretion.[22] While certain oxysterols are potent LXR agonists, this compound itself does not appear to be a strong direct agonist.[11] However, some studies suggest that phytosterols can modulate LXR activity. For instance, in certain breast cancer cell lines, this compound was shown to induce the expression of LXR target genes like ABCA1 and APOE, while in others, it inhibited oxysterol-mediated activation of these same genes.[23] This suggests that this compound's effect on the LXR pathway may be cell-type specific and context-dependent.

Immune System Modulation

In vitro studies using peripheral blood mononuclear cells (PBMCs) from asthma patients have suggested that this compound may help correct a T-helper-2 (Th2) dominant immune response.[24] this compound was observed to increase the production of Th1 cytokines like IFNγ and IL-2.[24] The proposed mechanism suggests that this IL-2 production promotes the proliferation of regulatory T-cells (Tregs), which in turn produce IL-10.[24][25] IL-10 is an anti-inflammatory cytokine that can inhibit the dominant Th2 response characteristic of allergic conditions like asthma.[25]

Experimental Protocols

Protocol: Quantification of this compound in Cultured Cells by GC-MS

This protocol outlines a standard method for the extraction and quantification of this compound from a cell matrix, such as Caco-2 human intestinal cells.[26][27]

1. Sample Preparation & Saponification: a. Harvest and wash cultured Caco-2 cells with phosphate-buffered saline (PBS). b. Weigh the cell pellet and record the weight. c. Add 40 mL of 95% ethanol and an internal standard (e.g., 5α-cholestane). d. Add 8 mL of 50% (w/v) potassium hydroxide (KOH) solution. e. Reflux the mixture at 80-90°C for 1 hour with stirring to saponify lipids and release free sterols.

2. Extraction: a. Cool the mixture to room temperature. b. Transfer the saponified mixture to a separatory funnel. c. Perform a liquid-liquid extraction by adding 50 mL of hexane or toluene. Shake vigorously for 2 minutes. d. Allow layers to separate and collect the upper organic layer containing the unsaponifiable fraction (sterols). e. Repeat the extraction twice more. Pool the organic extracts. f. Wash the pooled organic phase with distilled water until neutral pH is achieved.

3. Derivatization: a. Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C. b. To the dried residue, add 0.2 mL of hexamethyldisilazane (HMDS) and 0.1 mL of trimethylchlorosilane (TMCS) to convert the sterols to their more volatile trimethylsilyl (TMS) ethers. c. Vortex for 30 seconds and let the reaction proceed for 15-30 minutes at room temperature. d. Add 1.0 mL of heptane and 10 mL of water, vortex, and centrifuge to separate the layers. e. Transfer the upper heptane layer to a GC vial for analysis.

4. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). d. Injection: 1 µL in splitless mode. e. Temperature Program: Initial temperature of 180°C, ramp to 280°C at 10°C/min, hold for 15 minutes. f. MS Detection: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for this compound-TMS ether and the internal standard. g. Quantification: Construct a calibration curve using the response ratio (analyte peak area / internal standard peak area) versus the concentration of this compound standards.

Protocol: In Vivo Cholesterol Absorption by Dual-Isotope Plasma Ratio

This method simultaneously measures cholesterol absorption in vivo.[28]

1. Isotope Administration: a. Subjects are given an oral dose of a test meal containing cholesterol labeled with one isotope (e.g., [¹³C]-cholesterol). b. Simultaneously, a different, non-absorbable sterol marker labeled with another isotope (e.g., [³H]-sitostanol, though care must be taken in models where this compound may be slightly absorbed) is given orally. c. Alternatively, an intravenous infusion of a third isotope-labeled cholesterol (e.g., [¹⁸O]-cholesterol) is administered to track plasma clearance.

2. Plasma Sampling: a. Blood samples are collected at timed intervals over a period of 48-72 hours post-administration. b. Plasma is separated from the blood samples.

3. Sample Analysis: a. Lipids are extracted from the plasma samples. b. The isotopic enrichment (ratio of labeled to unlabeled sterol) in the plasma is measured using a sensitive technique like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

4. Calculation: a. The fractional cholesterol absorption is calculated from the ratio of the orally administered cholesterol isotope to the intravenously administered cholesterol isotope that appears in the plasma over time. b. The non-absorbable marker helps to correct for fecal transit time and losses if a fecal collection method is used in parallel. c. The formula generally involves comparing the area under the curve (AUC) of the plasma concentration for the oral and IV tracers.

Conclusion

This compound is a well-characterized phytostanol with a robust and clearly defined mechanism for lowering plasma cholesterol. Its biochemical properties—particularly its structural mimicry of cholesterol, combined with its profound lack of intestinal absorption and rapid biliary excretion—make it an effective and safe agent for managing hypercholesterolemia. Its interactions with key transporters like NPC1L1 and ABCG5/G8 are central to its function. Further research into its modulatory effects on pathways like LXR signaling and immune responses may reveal additional therapeutic applications for this plant-derived compound. The analytical methods described provide a foundation for researchers to further explore the multifaceted biochemical roles of this compound.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. kyforabio.com [kyforabio.com]

- 3. CAS 83-45-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 5. Physical and chemical properties of β-sitosterol containing nanoliposomes [foodresearch.tabrizu.ac.ir]

- 6. β-Sitosterol - Wikipedia [en.wikipedia.org]

- 7. This compound | C29H52O | CID 241572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phytosterols in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Corn fiber oil and this compound decrease cholesterol absorption independently of intestinal sterol transporters in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ABCG5 ABCG8 sterol transporter and phytosterols: implications for cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Association of ABCG5 and ABCG8 Transporters with Sitosterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence that the ABCG5/G8-independent pathway plays a determinant role in cholesterol gallstone formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of absorption and metabolism of beta-sitosterol and beta-sitostanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Metabolism of beta-sitosterol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Natural Products Targeting Liver X Receptors or Farnesoid X Receptor [frontiersin.org]

- 23. Phytosterols Inhibit Side-Chain Oxysterol Mediated Activation of LXR in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Beneficial Effects of this compound on the Attenuated Immune Function in Asthma Patients: Results of an In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Beneficial Effects of this compound on the Attenuated Immune Function in Asthma Patients: Results of an In Vitro Approach | PLOS One [journals.plos.org]

- 26. electronicsandbooks.com [electronicsandbooks.com]

- 27. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Dietary this compound reciprocally influences cholesterol absorption and biosynthesis in hamsters and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Sitostanol in Humans: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of sitostanol in humans. It delves into the absorption, transport, intracellular fate, and excretion of this plant stanol, with a focus on the molecular mechanisms and quantitative data from key human studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of nutrition, lipidology, and drug development.

Introduction to this compound

This compound is a saturated plant sterol (phytostanol) that is structurally similar to cholesterol.[1] It is found naturally in small quantities in various plant-based foods, such as whole grains and vegetable oils.[2] The primary interest in this compound stems from its well-documented ability to lower serum low-density lipoprotein (LDL) cholesterol levels, a key risk factor for cardiovascular disease.[3][4] This effect is primarily achieved by inhibiting the intestinal absorption of dietary and biliary cholesterol.[5][6][7] To enhance its efficacy and facilitate its incorporation into food products, this compound is often esterified to form this compound esters, which are more fat-soluble.[3][5]

Absorption and Intracellular Metabolism in the Enterocyte

The intestinal absorption of this compound is remarkably low compared to cholesterol.[1][2][8] This limited absorption is a key feature of its metabolic profile and is central to its safety and mechanism of action.

Luminal Phase: Micellar Solubilization

In the intestinal lumen, dietary and biliary lipids, including cholesterol and this compound, are incorporated into mixed micelles formed from bile acids and phospholipids. This solubilization is a prerequisite for their uptake by the enterocytes. This compound competes with cholesterol for incorporation into these micelles, which is the initial step in its cholesterol-lowering effect.[5][6]

Uptake into the Enterocyte

The primary transporter responsible for the uptake of sterols from the intestinal lumen into the enterocyte is the Niemann-Pick C1-Like 1 (NPC1L1) protein, located on the apical membrane of the enterocyte.[9] Both cholesterol and this compound are substrates for NPC1L1.

Intracellular Fate: Esterification and Transport

Once inside the enterocyte, the metabolic pathways of this compound and cholesterol diverge significantly.

-

Esterification: Cholesterol is readily esterified by the enzyme Acyl-CoA:cholesterol acyltransferase 2 (ACAT2) to form cholesteryl esters, which are then packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream.[10][11] In contrast, this compound is a very poor substrate for ACAT2.[5][8][10] This inefficient esterification is a critical factor limiting the systemic absorption of this compound.

-

Efflux back into the Lumen: The majority of this compound that enters the enterocyte is rapidly transported back into the intestinal lumen. This efflux is mediated by a heterodimer of two ATP-binding cassette (ABC) transporters, ABCG5 and ABCG8, which are also located on the apical membrane of the enterocyte.[9][12] These transporters have a higher affinity for plant sterols and stanols than for cholesterol, actively pumping them out of the cell.

The small fraction of this compound that is absorbed is incorporated into chylomicrons and enters the systemic circulation.

Systemic Transport and Hepatic Metabolism

Lipoprotein Transport

Absorbed this compound is transported in the plasma within lipoproteins, similar to cholesterol. It is distributed among very-low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).[2]

Hepatic Uptake and Biliary Excretion

Upon reaching the liver, chylomicron remnants containing this compound are taken up by hepatocytes. The liver efficiently removes this compound from the circulation and secretes it into the bile. This process is also mediated by the ABCG5 and ABCG8 transporters, which are highly expressed on the canalicular membrane of hepatocytes.[1][13][14] The rapid biliary excretion of this compound contributes to its low plasma concentrations.[15]

Conversion to Bile Acids

There is evidence that a small percentage (around 20%) of the absorbed amount of the related plant sterol, β-sitosterol, can be converted to primary bile acids (cholic and chenodeoxycholic acid).[12][16] It is plausible that the minuscule amount of absorbed this compound may undergo a similar metabolic fate, although this has not been extensively studied for this compound specifically in humans.

Role of the Gut Microbiota

The gut microbiota plays a significant role in the metabolism of sterols.

-

Formation of this compound: A key metabolic action of the gut microbiota is the conversion of the plant sterol β-sitosterol into this compound through the reduction of the double bond in the sterol ring.[2][9]

-

Impact on Cholesterol Metabolism: High intakes of plant sterols, including this compound, can influence the gut microbiota's metabolism of cholesterol. Specifically, it can reduce the conversion of cholesterol to coprostanol, a non-absorbable sterol.[2][17]

The direct metabolism of this compound by the gut microbiota into other compounds appears to be limited, with the majority being excreted unchanged in the feces.

Signaling Pathways Involved in this compound Metabolism

The expression of the key transporters involved in this compound metabolism is regulated by nuclear receptors, primarily the Liver X Receptors (LXRα and LXRβ).

-

LXR Activation: this compound has been shown to be an agonist of both LXRα and LXRβ.[7][18][19][20] Activation of LXR leads to the increased expression of its target genes, including ABCG5 and ABCG8, as well as another ABC transporter, ABCA1, which is involved in cholesterol efflux from peripheral cells.[13][18][20] This provides a feedback mechanism where the presence of this compound can upregulate the machinery for its own efflux from enterocytes and hepatocytes. However, some studies suggest this regulation may be tissue-specific.[6]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from human studies on this compound metabolism.

Table 1: Absorption of this compound in Humans

| Parameter | Value | Reference |

| Absorption Efficiency | < 0.2% - 0.3% | [1][2] |

| 0.04% | [8] |

Table 2: Effect of this compound on Cholesterol Absorption in Humans

| This compound Formulation/Dose | Reduction in Cholesterol Absorption | Reference |

| 1 g this compound Powder | 11.3% | [18] |

| 700 mg this compound in Lecithin Micelles | 36.7% | [18] |

| 300 mg this compound in Lecithin Micelles | 34.4% | [18] |

| 3.6 µmol/min this compound Infusion | ~85% | [6] |

| This compound Supplementation | 24% | [12] |

Table 3: Plasma Concentrations of this compound in Humans

| Condition | Plasma this compound Concentration | Reference |

| Baseline (Normal Diet) | 1.6 - 2.8 mg/dL | [21] |

| After this compound-Enriched Margarine (Sitosterolemia patients) | 7.9 - 10.1 mg/dL | [21] |

| Typical Natural Concentrations | 10 - 15 µg/dL | [22] |

| After Plant Stanol Ester Consumption (2-3 g/day ) | 20 - 30 µg/dL | [22] |

Table 4: Effect of this compound Ester Consumption on LDL Cholesterol in Humans

| Daily Dose of this compound Ester | Reduction in LDL Cholesterol | Reference |

| 2 - 3 g | 10 - 15% | [3] |

| 1.8 or 2.6 g | 14.1% | [4] |

Experimental Protocols

The study of this compound metabolism in humans has relied on a variety of sophisticated techniques.

Stable Isotope Tracer Studies for Absorption Measurement

This is a non-invasive and safe method to accurately quantify sterol absorption.

-

Principle: A known amount of a stable isotope-labeled this compound (e.g., deuterium-labeled) is administered orally. The amount of the tracer that appears in the plasma over a period of several days is measured and compared to a reference, which can be an intravenously administered stable isotope-labeled tracer (dual-isotope method).[23][24]

-

Methodology:

-

Tracer Administration: Oral administration of a test meal containing a precisely weighed amount of deuterium-labeled this compound (e.g., [2H3]this compound). For the dual-isotope method, a different stable isotope-labeled sterol (e.g., [13C]cholesterol) is administered intravenously.

-

Sample Collection: Blood samples are collected at baseline and at various time points after tracer administration (e.g., daily for 4-5 days). Fecal samples can also be collected for sterol balance studies.

-

Analysis: Plasma and fecal sterols are extracted, saponified, and derivatized (e.g., silylation). The isotopic enrichment is determined using gas chromatography-mass spectrometry (GC-MS).[18][20]

-

Calculation: The percentage of absorption is calculated from the ratio of the oral tracer to the intravenous tracer in the plasma or from the fecal excretion of the oral tracer.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Quantification

GC-MS is the gold standard for the separation and quantification of different sterols in biological samples.

-

Principle: Sterols are separated based on their volatility and polarity in a gas chromatograph and then detected and quantified by a mass spectrometer based on their mass-to-charge ratio.

-

Methodology:

-

Sample Preparation: Lipids are extracted from the sample (plasma, feces, or tissue homogenate).

-

Saponification: The lipid extract is saponified (e.g., with ethanolic potassium hydroxide) to release esterified sterols.

-

Extraction: The non-saponifiable fraction containing the free sterols is extracted with an organic solvent (e.g., n-hexane).

-

Derivatization: The sterols are derivatized (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation is typically achieved on a capillary column (e.g., CP-Sil8). The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.[25][26]

-

Intestinal Perfusion Studies

This technique allows for the direct measurement of sterol absorption in a specific segment of the human intestine.

-

Principle: A segment of the small intestine (e.g., jejunum) is isolated using a multi-lumen tube. A solution containing the sterol of interest (e.g., this compound) and a non-absorbable marker is perfused through the segment, and the disappearance of the sterol from the perfusate is measured.

-

Methodology:

-

Tube Placement: A multi-lumen tube is positioned in the small intestine under fluoroscopic guidance.

-

Perfusion: A micellar solution containing a known concentration of this compound, a non-absorbable marker (e.g., polyethylene glycol), and bile salts is infused through the proximal port of the intestinal segment.

-

Sample Collection: The perfusate is collected from the distal port.

-

Analysis: The concentrations of this compound and the non-absorbable marker in the initial solution and the collected perfusate are measured.

-

Calculation: The rate of absorption is calculated from the decrease in the concentration of this compound relative to the non-absorbable marker.[6]

-

Visualizations of this compound Metabolic Pathways

The following diagrams illustrate the key pathways and relationships in this compound metabolism.

Caption: Intracellular metabolic pathway of this compound in an enterocyte.

Caption: Systemic transport and excretion pathway of absorbed this compound.

Caption: LXR-mediated regulation of sterol efflux by this compound.

Conclusion

The metabolic pathway of this compound in humans is characterized by extremely low intestinal absorption and efficient systemic elimination. Its primary mechanism of action in lowering LDL cholesterol is the competitive inhibition of cholesterol absorption in the gut. The key molecular players in its metabolism are the intestinal sterol influx transporter NPC1L1 and the efflux transporters ABCG5 and ABCG8, which are present in both enterocytes and hepatocytes. The inefficient esterification of this compound by ACAT2 further limits its systemic absorption. The gut microbiota contributes to the formation of this compound from β-sitosterol. The ability of this compound to activate LXR provides a molecular basis for the upregulation of its own efflux pathways. This comprehensive understanding of this compound's metabolic journey is crucial for the continued development and application of plant stanol-based therapies for the management of hypercholesterolemia.

References

- 1. The ABCG5 ABCG8 sterol transporter and phytosterols: implications for cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial Reduction of Cholesterol to Coprostanol: An Old Concept and New Insights [mdpi.com]

- 4. Sterol absorption by the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-sitosterol: esterification by intestinal acylcoenzyme A: cholesterol acyltransferase (ACAT) and its effect on cholesterol esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute Intake of Plant Stanol Esters Induces Changes in Lipid and Lipoprotein Metabolism-Related Gene Expression in the Liver and Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Effects of Sterol Structure upon Sterol Esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acid Esterification of Octacosanol Attenuates Triglyceride and Cholesterol Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of beta-sitosterol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of ATP-binding cassette sterol transporters ABCG5 and ABCG8 by the liver X receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JCI - Overexpression of ABCG5 and ABCG8 promotes biliary cholesterol secretion and reduces fractional absorption of dietary cholesterol [jci.org]

- 15. Hepatic transport and secretion of unesterified cholesterol in the rat is traced by the plant sterol, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of β-sitosterol in man - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Plant sterols and stanols: effects on mixed micellar composition and LXR (target gene) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 21. Dietary this compound and campestanol: accumulation in the blood of humans with sitosterolemia and xanthomatosis and in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of cholesterol absorption in humans: from radiolabel to stable isotope studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Assessment of percent cholesterol absorption in humans with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. GC–MS analysis of soil faecal biomarkers uncovers mammalian species and the economic management of the archeological site "Le Colombare di Negrar" - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Sitostanol in Plant Sterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitostanol, the saturated derivative of the ubiquitous plant sterol sitosterol, represents a minor yet intriguing component of the plant phytosterome. While the metabolic pathways leading to major plant sterols are well-elucidated, the precise role and metabolism of this compound within the plant kingdom remain largely unexplored. This technical guide synthesizes the current understanding of this compound in the context of plant sterol metabolism, addressing its putative biosynthesis, inferred physiological functions, and analytical methodologies for its quantification. This document aims to provide a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development, highlighting the existing knowledge gaps and potential avenues for future investigation.

Introduction to Plant Sterols and the Position of this compound

Plant sterols, or phytosterols, are a diverse group of isoprenoid-derived lipids that are essential components of plant cell membranes.[1] They play crucial roles in regulating membrane fluidity and permeability, serving as precursors for brassinosteroid hormones, and participating in signal transduction and stress responses.[1][2] The most abundant phytosterols in higher plants are β-sitosterol, campesterol, and stigmasterol.[1]

This compound (24-ethyl-5α-cholestan-3β-ol) is the 5α-saturated derivative of sitosterol, meaning it lacks the double bond at the C-5 position of the sterol ring that is characteristic of sitosterol.[3] While sitosterol is a major sterol in virtually all plants, this compound is typically found in much lower concentrations.[4] Its biological function within the plant itself has not been a primary focus of research, with most studies centered on its cholesterol-lowering effects in humans when consumed as part of functional foods.[5] This guide, however, will focus on the available information and logical inferences regarding the role of this compound within the plant's own metabolic and physiological framework.

Biosynthesis of this compound: A Putative Pathway

The biosynthesis of major plant sterols, including sitosterol, is a complex process that begins with the cyclization of 2,3-oxidosqualene.[6] In plants, this cyclization is primarily catalyzed by cycloartenol synthase to produce cycloartenol, which then undergoes a series of enzymatic modifications, including demethylations, isomerizations, and reductions, to yield the final sterol products.[7]

The direct biosynthetic pathway to this compound in plants has not been definitively elucidated, and the specific enzyme responsible for the saturation of the C-5 double bond of sitosterol to form this compound has not yet been identified in plants. However, it is logical to hypothesize that this compound is synthesized from sitosterol via the action of a currently uncharacterized sterol reductase . This putative enzyme would catalyze the reduction of the Δ5 double bond in the sterol ring.

Below is a diagram illustrating the established pathway to sitosterol and the proposed subsequent conversion to this compound.

References

- 1. Progress and perspectives in plant sterol and plant stanol research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent Extraction and Gas Chromatography-Mass Spectrometry Analysis of Annona squamosa L. Seeds for Determination of Bioactives, Fatty Acid/Fatty Oil Composition, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of plant sterols/stanols in foods and dietary supplements containing added phytosterols [ouci.dntb.gov.ua]

- 7. Plant Sterol Metabolism. Δ7-Sterol-C5-Desaturase (STE1/DWARF7), Δ5,7-Sterol-Δ7-Reductase (DWARF5) and Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1) Show Multiple Subcellular Localizations in Arabidopsis thaliana (Heynh) L - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Sitostanol: A Deep Dive into Cholesterol Reduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate relationship between the chemical structure of sitostanol and its well-documented efficacy in reducing plasma cholesterol levels. We delve into the core mechanisms of action, present key quantitative data from clinical and preclinical studies, and provide detailed experimental methodologies for a comprehensive understanding of this potent cholesterol-lowering agent.

Core Concepts: Structure Defines Function

This compound, a saturated plant sterol (or stanol), is a structural analog of cholesterol. This structural similarity is the cornerstone of its primary mechanism of action: the inhibition of cholesterol absorption in the intestine. Two key structural features of this compound contribute to its superior cholesterol-lowering effects compared to its unsaturated counterpart, β-sitosterol:

-

Saturated Sterol Ring: The absence of a double bond in the C5 position of the sterol nucleus makes this compound more hydrophobic and less susceptible to absorption by the intestinal enterocytes. This reduced absorption ensures that this compound remains in the intestinal lumen to interfere with cholesterol absorption.

-

Ethyl Group at C24: The presence of an ethyl group on the side chain of this compound enhances its ability to displace cholesterol from micelles, which are essential for cholesterol solubilization and subsequent absorption.

Mechanism of Action: A Multi-pronged Approach

This compound's cholesterol-lowering prowess stems from several interconnected mechanisms within the gastrointestinal tract and potentially at the cellular level.

Inhibition of Cholesterol Micellar Solubilization

The primary and most well-established mechanism is the competitive inhibition of cholesterol incorporation into bile salt micelles in the intestinal lumen. Due to its higher hydrophobicity, this compound has a greater affinity for these micelles, effectively displacing cholesterol and making it less available for absorption.

Modulation of Cholesterol Transporters

This compound is also thought to influence the activity of key proteins involved in cholesterol transport across the intestinal wall:

-

Niemann-Pick C1-Like 1 (NPC1L1): This transporter is crucial for the uptake of cholesterol from the intestinal lumen into enterocytes. While the direct interaction is still under investigation, it is hypothesized that this compound may interfere with NPC1L1-mediated cholesterol transport. However, some studies suggest that the cholesterol-lowering effect of this compound is independent of changes in the intestinal gene expression of NPC1L1[1].

-

ATP-Binding Cassette (ABC) Transporters G5 and G8 (ABCG5/ABCG8): These transporters are responsible for effluxing sterols, including cholesterol and plant sterols, from the enterocytes back into the intestinal lumen. The role of this compound in modulating ABCG5/ABCG8 expression is not definitively established, with some evidence suggesting it may not significantly alter their gene expression[1][2].

Impact on Bile Acid Synthesis

By reducing cholesterol absorption, this compound can indirectly affect bile acid metabolism. The reduced return of cholesterol to the liver via chylomicrons can lead to an upregulation of hepatic cholesterol synthesis. However, studies have shown that this compound can also competitively inhibit cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis[3][4]. This may lead to a decrease in bile acid production.

Quantitative Data on this compound Efficacy

The cholesterol-lowering effects of this compound have been extensively studied. The following tables summarize key quantitative data from various studies.

Table 1: Dose-Response Relationship of this compound on LDL Cholesterol Reduction

| Daily Dose of this compound (g) | Study Population | Duration | Mean LDL Cholesterol Reduction (%) | Reference |

| 1.5 | Hypercholesterolemic patients | 4 weeks | 15 | [5] |

| 1.7 | Hypercholesterolemic men | 30 days | 24.4 | [6][7] |

| 1.8 or 2.6 | Mildly hypercholesterolemic subjects | 1 year | 10-14 | [8] |

| 3.0 | Children with Familial Hypercholesterolemia | 6 weeks | 15 | [9] |

Table 2: Comparative Efficacy of this compound vs. Sitosterol

| Sterol | Dose | Study Population | Parameter | Result | Reference |

| This compound | 1.5 g/day | Children with Familial Hypercholesterolemia | LDL Cholesterol Reduction | 29-33% | [10] |

| Sitosterol | 6 g/day | Children with Familial Hypercholesterolemia | LDL Cholesterol Reduction | 20% | [10] |

| This compound | 3.6 µmol/min (infusion) | Healthy volunteers | Cholesterol Absorption Reduction | ~85% | [11] |

| Sitosterol | 3.6 µmol/min (infusion) | Healthy volunteers | Cholesterol Absorption Reduction | ~50% | [11] |

Table 3: Effect of this compound Formulation on Efficacy

| Formulation | Dose (equivalent to 1.5 g/day this compound) | Study Population | Parameter | Result | Reference |

| Free this compound | 0.5 g t.i.d. | Normolipemic volunteers | Cholesterol Absorption | 10.2 ± 6.6% | [12] |

| This compound Acetate | 0.5 g t.i.d. | Normolipemic volunteers | Cholesterol Absorption | 17.0 ± 6.7% | [12] |

| This compound Oleate | 0.5 g t.i.d. | Normolipemic volunteers | Cholesterol Absorption | 20.5 ± 5.3% | [12] |

| Soy Sterol Esters | 1.5 g/day | Ileostomy subjects | Cholesterol Absorption | 38% (from 56%) | [13] |

| β-Sitostanol Ester | 1.5 g/day | Ileostomy subjects | Cholesterol Absorption | 39% (from 56%) | [13] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines for key experiments used to evaluate the structure-activity relationship of this compound.

Intestinal Perfusion for Cholesterol Absorption Measurement

This in vivo technique directly measures the absorption of cholesterol in a defined segment of the small intestine.

Protocol Outline:

-

Subject Preparation: Healthy volunteers or patients are fasted overnight.

-

Intubation: A multi-lumen tube is inserted nasally and positioned in the duodenum/jejunum.

-

Perfusion: A solution containing a known concentration of cholesterol, a non-absorbable marker (e.g., [14C]polyethylene glycol), and the test substance (this compound or sitosterol) is infused at a constant rate.

-

Sample Collection: Intestinal contents are collected from a distal port of the tube.

-

Analysis: The concentrations of cholesterol and the marker in the infusate and collected samples are determined by gas chromatography-mass spectrometry (GC-MS).

-

Calculation: Cholesterol absorption is calculated based on the change in the ratio of cholesterol to the non-absorbable marker.

Quantification of this compound in Plasma/Tissues by GC-MS

This method is used to determine the low levels of this compound that may be absorbed into the bloodstream.

Protocol Outline:

-

Sample Preparation:

-

Plasma or homogenized tissue is saponified with ethanolic potassium hydroxide to release free sterols.

-

The non-saponifiable fraction is extracted with an organic solvent (e.g., hexane).

-

The extract is dried and derivatized (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide) to increase volatility for GC analysis.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for sterol separation.

-

The separated compounds are detected by a mass spectrometer, which provides both quantification and structural information.

-

An internal standard (e.g., epicoprostanol) is used for accurate quantification.

-

Caco-2 Cell Culture Model for Cholesterol Uptake Studies

The Caco-2 cell line, which differentiates into a polarized monolayer of enterocyte-like cells, is a valuable in vitro model for studying intestinal cholesterol transport.

Protocol Outline:

-

Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a tight monolayer.

-

Micelle Preparation: Micellar solutions containing bile salts, phospholipids, and radiolabeled cholesterol (e.g., [3H]cholesterol) with or without this compound are prepared.

-

Uptake Assay: The apical side of the Caco-2 monolayer is incubated with the micellar solution.

-

Washing: After the incubation period, the cells are washed extensively with a cold buffer to remove non-internalized cholesterol.

-

Lysis and Scintillation Counting: The cells are lysed, and the amount of internalized [3H]cholesterol is quantified by liquid scintillation counting.

Signaling Pathways and Future Directions

While the primary mechanisms of this compound are related to intestinal cholesterol absorption, emerging research suggests potential effects on intracellular signaling pathways, particularly in the context of atherosclerosis.

MAPK/Nrf2/NLRP3 Pathway

Studies on the structurally similar β-sitosterol have indicated its ability to modulate the MAPK/Nrf2/NLRP3 signaling cascade, which is implicated in inflammation and oxidative stress, key drivers of atherosclerosis[14][15][16][17]. β-sitosterol has been shown to suppress the MAPK pathway and NLRP3 inflammasome activation while activating the antioxidant Nrf2 pathway[14][15][16][17]. Further research is warranted to determine if this compound exerts similar effects, which would represent a novel, direct anti-atherosclerotic mechanism beyond cholesterol lowering.

Liver X Receptor (LXR) Signaling

LXRs are nuclear receptors that play a central role in cholesterol homeostasis, in part by regulating the expression of ABCG5 and ABCG8. The direct interaction of this compound with LXR is not yet fully understood. Investigating whether this compound can modulate LXR activity and its downstream targets could provide further insights into its regulatory effects on cholesterol transport and metabolism.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathways

Caption: Hypothesized signaling pathways influenced by this compound in atherosclerosis.

Experimental Workflows

Caption: Key experimental workflows for studying this compound's effects.

Conclusion

The structure of this compound is intrinsically linked to its potent cholesterol-lowering activity. Its saturated sterol nucleus and ethyl side chain confer a superior ability to inhibit intestinal cholesterol absorption compared to other phytosterols. While the primary mechanism of displacing cholesterol from micelles is well-established, ongoing research into its effects on cholesterol transporters and intracellular signaling pathways promises to unveil additional therapeutic benefits. The experimental protocols outlined in this guide provide a framework for future investigations into the nuanced structure-activity relationship of this important nutraceutical.

References

- 1. Corn fiber oil and this compound decrease cholesterol absorption independently of intestinal sterol transporters in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Competitive inhibition of bile acid synthesis by endogenous cholestanol and sitosterol in sitosterolemia with xanthomatosis. Effect on cholesterol 7 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Effect of low-dose this compound on serum cholesterol in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol-lowering efficacy of a this compound-containing phytosterol mixture with a prudent diet in hyperlipidemic men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of serum cholesterol with this compound-ester margarine in a mildly hypercholesterolemic population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound ester margarine in dietary treatment of children with familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment of severe familial hypercholesterolemia in childhood with sitosterol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the effects of this compound, this compound acetate, and this compound oleate on the inhibition of cholesterol absorption in normolipemic healthy male volunteers. A placebo controlled randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Soy sterol esters and beta-sitostanol ester as inhibitors of cholesterol absorption in human small bowel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-sitosterol alleviated HFD-induced atherosclerosis by regulating the MAPK/Nrf2/NLRP3 pathway in ApoE−/− mice | PLOS One [journals.plos.org]

- 15. journals.plos.org [journals.plos.org]

- 16. β-sitosterol alleviated HFD-induced atherosclerosis by regulating the MAPK/Nrf2/NLRP3 pathway in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Sitostanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitostanol, a saturated phytosterol, has garnered significant attention in the fields of nutrition and pharmacology for its well-established cholesterol-lowering properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and nutritional science. The guide includes a historical perspective on its discovery, detailed experimental protocols for its synthesis, a compilation of its physicochemical and clinical data, and visualizations of its synthetic pathway and biological mechanism of action.

Discovery and Historical Development

The history of this compound is intertwined with the broader scientific exploration of phytosterols in the early 20th century. While the initial isolation of this compound (also referred to as stigmastanol or dihydro-β-sitosterol) from natural sources is not attributed to a single definitive discovery, its existence was confirmed through the hydrogenation of its unsaturated precursor, β-sitosterol. Early research in the 1920s by chemists like Anderson, Nabenhauer, and Shriner laid the groundwork by identifying "dihydrositosterol" in various plant fats.[1] The foundational work on sterol structures by Nobel laureate Adolf Windaus provided the essential chemical knowledge for the eventual characterization of these compounds.[2]

The significant therapeutic potential of this compound, particularly its ability to lower serum cholesterol, began to be recognized in the mid to late 20th century. Clinical trials in the latter half of the century solidified its reputation as an effective cholesterol-lowering agent, demonstrating its superiority over β-sitosterol in some cases due to its even lower intestinal absorption.[3] A pivotal moment in the commercial application of this compound was the development of this compound esters by the Finnish company Raisio Group in the late 1980s, which led to the introduction of the cholesterol-lowering margarine Benecol® in 1995.[3] This innovation, which involved esterifying this compound to improve its fat solubility, marked a significant milestone in the use of functional foods for cardiovascular health management.

Chemical Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is the catalytic hydrogenation of β-sitosterol or a mixture of phytosterols. This process involves the saturation of the C5-C6 double bond in the sterol ring structure. Stigmasterol, another common phytosterol, can also be used as a starting material, as its hydrogenation also yields this compound.[4]

Synthesis Pathway

The chemical transformation is a direct addition of hydrogen across the double bond, catalyzed by a noble metal catalyst, typically palladium on a carbon support (Pd/C).

Caption: Catalytic hydrogenation of β-sitosterol or stigmasterol to produce this compound.

Experimental Protocol: Catalytic Hydrogenation of β-Sitosterol

This protocol is a representative procedure compiled from various sources for the laboratory-scale synthesis of this compound.[4][5]

Materials:

-

β-Sitosterol (or a commercial phytosterol mixture rich in β-sitosterol)

-

Palladium on carbon (10% Pd/C)

-

Isopropanol (or Ethanol)

-

Hydrogen gas (high purity)

-

Filter aid (e.g., Celite)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Heating mantle with magnetic stirrer

-

Reaction flask (round-bottom flask)

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve β-sitosterol in isopropanol (e.g., 10 g of β-sitosterol in 200 mL of isopropanol). The molar ratio of solvent to sterol can range from 20:1 to 80:1.[4]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 0.05% to 0.3% by mass of the palladium relative to the stigmasterol.[4]

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas (pressure can range from atmospheric to 1010 kPa).[4] Heat the reaction mixture to 60-90°C with vigorous stirring.[4]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material. The reaction time typically ranges from 6 to 12 hours.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with a small amount of hot isopropanol.

-

Purification by Recrystallization:

-

Combine the filtrates and concentrate the solution using a rotary evaporator until the product begins to crystallize.

-

Cool the concentrated solution slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.

-

Dry the purified this compound crystals under vacuum.

-

Data Presentation

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 83-45-4 | [1][6][7][8] |

| Molecular Formula | C₂₉H₅₂O | [1][6][7][8] |

| Molecular Weight | 416.72 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 130 - 145 °C | [9] |

| Solubility | Water: InsolubleOrganic Solvents: Soluble in chloroform; Slightly soluble in ethanol, acetone, ethyl acetate, and n-hexane. | [9][10][11] |

Clinical Efficacy of this compound in LDL Cholesterol Reduction

The cholesterol-lowering effect of this compound has been demonstrated in numerous clinical trials. The following table provides a summary of the percentage reduction in Low-Density Lipoprotein (LDL) cholesterol observed in some of these studies.

| Daily Dose of this compound | Duration of Study | Study Population | LDL Cholesterol Reduction (%) | Reference(s) |

| 1.7 g | 30 days | Hypercholesterolemic men | 24.4% | [12] |

| 2 g | 12 months | Hypercholesterolemic adults | >10% | [13] |

| 2 g | 4 weeks | Subjects with high LDL | 9.0% | [14] |

| 2 g | 4 weeks | Subjects with high LDL | Not specified in abstract | [15] |

| 3 g | Not specified | Not specified | ~12% | [16] |

| 4 g | 4 weeks | Not specified | 10.3% | [16] |

| 1.5 - 3.3 g | Various | Meta-analysis of 124 studies | 6 - 12% | [16] |

| ~2.1 g | Various | Meta-analysis of 59 trials | ~8.8% (0.31 mmol/L) | [17] |

| 2 g | Various | Meta-analysis | 8 - 10% | [18] |

Mechanism of Action in Cholesterol Absorption

This compound exerts its cholesterol-lowering effect primarily by inhibiting the absorption of dietary and biliary cholesterol in the small intestine. The key molecular target in this process is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border membrane of enterocytes.

Signaling Pathway of Cholesterol Absorption and Inhibition by this compound

The following diagram illustrates the NPC1L1-mediated cholesterol uptake and its inhibition by this compound.

Caption: NPC1L1-mediated cholesterol absorption and competitive inhibition by this compound.

Cholesterol in the intestinal lumen, solubilized in mixed micelles, binds to the NPC1L1 transporter. This binding triggers the recruitment of the clathrin/AP2 adaptor protein complex, which mediates the endocytosis of the NPC1L1-cholesterol complex into the enterocyte.[19][20][21][22][23] Once inside the cell, cholesterol is released and subsequently incorporated into chylomicrons for transport into the lymphatic system and eventually the bloodstream.

This compound, due to its structural similarity to cholesterol, competes for binding to the NPC1L1 transporter. By occupying the binding sites on NPC1L1, this compound effectively blocks the uptake of cholesterol, leading to its increased excretion in the feces. This competitive inhibition is the primary mechanism by which this compound reduces plasma cholesterol levels.

Conclusion